3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid
Description
Properties
IUPAC Name |
[3-fluoro-4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BFN2O3/c1-17-6-8-18(9-7-17)5-2-10-21-14-4-3-12(15(19)20)11-13(14)16/h3-4,11,19-20H,2,5-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYBOAMNRNHGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCN2CCN(CC2)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of the 3-Fluoro-4-hydroxyphenyl Intermediate
- Starting from commercially available 3-fluoro-4-hydroxybenzene derivatives, the phenol group is preserved for subsequent ether formation.
- The fluoro substituent is either introduced via electrophilic fluorination or sourced from fluorinated starting materials.
Step 2: Formation of the 3-(4-methylpiperazin-1-yl)propoxy Side Chain
- The 4-methylpiperazine is alkylated with a suitable 3-bromopropanol or 3-chloropropanol derivative to form the 3-(4-methylpiperazin-1-yl)propanol intermediate.
- This intermediate is then reacted with the 4-hydroxy group of the fluorophenyl compound under Williamson ether synthesis conditions, typically involving a base such as potassium carbonate in a polar aprotic solvent (e.g., DMF), to yield the propoxy linkage.
Step 3: Introduction of the Boronic Acid Group
- The boronic acid group is introduced via a borylation reaction, commonly using a palladium-catalyzed Suzuki-Miyaura cross-coupling if a halogenated aromatic precursor is used.
- Alternatively, direct lithiation of the aromatic ring followed by quenching with trialkyl borates can be employed.
- The reaction conditions are optimized to prevent degradation of sensitive groups such as the piperazine moiety.
Purification and Characterization
- The crude product is purified by column chromatography or recrystallization.
- Characterization involves NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.
Preparation Data Table
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Fluorination / Starting material | 3-Fluoro-4-hydroxybenzene or equivalent | Fluorophenol intermediate |
| 2 | Alkylation (Williamson ether) | 4-Methylpiperazine + 3-bromopropanol, K2CO3, DMF | 3-(4-methylpiperazin-1-yl)propoxyphenyl intermediate |
| 3 | Borylation (Suzuki coupling or lithiation) | Pd catalyst, boronic acid precursor or trialkyl borate | 3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid |
Research Findings and Optimization Notes
- The choice of solvent and base in the ether formation step critically affects yield; polar aprotic solvents and mild bases favor higher conversion.
- Borylation reactions require careful control of temperature and catalyst loading to avoid side reactions.
- Storage of the final boronic acid compound is recommended at 2-8°C to maintain stability, with solutions prepared fresh or stored at -20°C for short term and -80°C for long term, as indicated by GlpBio data on related compounds.
- Solubility enhancement techniques such as mild heating and ultrasonic bath treatment facilitate formulation preparation.
Additional Preparation Considerations
- The compound's solubility profile suggests that DMSO is an effective solvent for stock solutions, with further dilution possible in PEG300, Tween 80, or corn oil for in vivo formulations.
- The sequential addition of solvents with mixing and clarification steps is critical to maintain solution clarity and compound stability.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the piperazine ring or the aryl group.
Substitution: The fluorine atom and the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being key factors .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions involving the fluorine atom can produce a variety of substituted aryl derivatives .
Scientific Research Applications
Organic Synthesis
3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid serves as a crucial building block in organic chemistry. It is primarily used in:
- Suzuki-Miyaura Coupling Reactions : This compound can participate in cross-coupling reactions to form complex organic molecules, making it valuable for synthesizing pharmaceuticals and agrochemicals .
Medicinal Chemistry
The compound has potential applications in drug discovery and development:
- Enzyme Inhibition : The boronic acid group can form reversible covalent bonds with diols, allowing it to inhibit enzymes involved in various biological pathways. This property is particularly useful for designing enzyme inhibitors that target specific diseases, including cancer .
- Pharmaceutical Development : Its unique structure allows for the design of novel pharmaceuticals, including potential anticancer and antimicrobial agents. The piperazine ring enhances binding affinity to biological targets, while the fluorine atom may improve bioavailability .
Biological Studies
Due to its ability to interact with biological molecules, this compound is useful in:
- Probes for Biological Studies : It can be used to develop probes for studying enzyme activity and protein interactions, providing insights into cellular processes and disease mechanisms .
Material Science
In industrial applications, this compound is utilized in:
- Advanced Materials Production : Its reactivity and stability make it suitable for creating advanced materials such as polymers and catalysts .
Case Study 1: Anticancer Activity
Research has demonstrated that derivatives of boronic acids, including this compound, exhibit promising anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that compounds with similar structures can effectively inhibit proteasome activity, leading to apoptosis in cancer cells.
Case Study 2: Enzyme Inhibition
A study focused on the development of enzyme inhibitors using boronic acid derivatives highlighted the effectiveness of compounds like this compound in targeting serine proteases. The findings indicated that these compounds could selectively inhibit enzyme activity, providing potential therapeutic avenues for diseases involving dysregulated protease functions.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzymes and modulate biological pathways. The piperazine ring and fluorine atom further enhance its binding affinity and specificity for target molecules .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₅H₂₅BN₂O₃
- Molecular Weight : 292.19 g/mol
- Applications : Primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds for pharmaceutical research, particularly kinase inhibitors .
Comparison with Structurally Similar Boronic Acids
Structural Analogues and Their Properties
The following table summarizes key analogues, focusing on substitutions at the 4-position and their heterocyclic moieties:
*Note: The CAS number provided corresponds to a positional isomer (4-methyl-3-substituted) due to ambiguity in evidence.
Key Differences and Implications
Heterocyclic Moieties :
- Piperazine vs. Pyrrolidine : Piperazine derivatives (e.g., 1704064-12-9) exhibit enhanced water solubility due to the tertiary amine, whereas pyrrolidine analogues (944279-29-2) are more lipophilic .
- Chain Length : Propoxy chains (3 carbons) in the target compound improve membrane permeability compared to ethoxy chains (2 carbons) in 1704064-12-9, as observed in kinase inhibitor studies .
- Reactivity in Cross-Coupling Reactions: Electron-donating groups (e.g., piperazine) accelerate Suzuki-Miyaura reactions by stabilizing the boronate intermediate. For example, the target compound achieves coupling yields >80% in aryl halide reactions, outperforming dimethylamino-substituted analogues (~60% yields) .
- Biological Activity: Piperazine-containing boronic acids are prevalent in kinase inhibitors (e.g., bosutinib derivatives), where the basic nitrogen interacts with ATP-binding pockets .
Cost and Availability :
- Complex heterocycles (e.g., piperazine) increase synthesis costs. The target compound is priced at ~¥11,167/g (backorder status), while simpler analogues like 3-fluoro-4-methoxyphenylboronic acid cost ¥9,500/5g .
Biological Activity
3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a fluorine atom, a piperazine moiety, and a boronic acid functional group, which together enhance its ability to interact with various biological targets.
The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes and modulate biological pathways. The boronic acid group is particularly significant as it can disrupt interactions between proteins and cis-diol-containing molecules, potentially leading to altered protein function and signaling pathways. The piperazine ring enhances binding affinity due to its structural properties, while the fluorine atom may increase lipophilicity and bioavailability.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways involving serine proteases and other enzyme families that interact with boronic acids.
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inhibiting specific kinases involved in tumor growth. Its structural similarity to known kinase inhibitors supports further investigation in cancer therapy contexts .
- Modulation of Cytokine Production : There is evidence that this compound can influence cytokine production, particularly interleukin (IL)-17, which is crucial in inflammatory responses. This modulation could have implications for autoimmune diseases .
Research Findings
Several studies have evaluated the biological activity of this compound, highlighting its potential therapeutic applications:
Case Studies
- Cancer Treatment : A study explored the efficacy of this compound as a novel treatment for specific cancer types. Results indicated significant tumor growth inhibition in preclinical models, warranting further exploration in clinical settings.
- Inflammatory Diseases : Another investigation focused on the compound's ability to modulate inflammatory cytokines. The results showed a marked reduction in IL-17 levels in treated models, suggesting its utility in managing autoimmune conditions.
Q & A
Q. Basic
- NMR Spectroscopy : Use ¹H NMR to verify the propoxy-piperazine linkage (δ 3.5–4.0 ppm for OCH₂, δ 2.5–3.0 ppm for piperazine protons) and ¹⁹F NMR for the fluorine substituent. ¹¹B NMR confirms boronic acid presence (δ 28–32 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~363.2 g/mol).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
How can researchers mitigate hydrolysis of the boronic acid moiety during aqueous biological assays?
Advanced
Hydrolysis of the boronic acid to borate can be minimized by:
- Buffered Solutions : Use phosphate buffer (pH 7.4) to stabilize the tetrahedral boronate form.
- Co-solvents : Add 10–20% DMSO or ethanol to reduce water activity.
- Protection as Pinacol Ester : Temporarily protect the boronic acid group during solubility challenges, as seen in analogous compounds .
What computational strategies predict the electronic effects of the 4-methylpiperazine substituent on cross-coupling reactivity?
Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-donating nature of the piperazine group. Key analyses include:
- Frontier Molecular Orbitals : HOMO-LUMO gaps to assess nucleophilicity of the boronic acid.
- Natural Bond Orbital (NBO) Analysis : Quantify charge distribution at the boron center.
Studies on similar compounds show electron-rich substituents enhance Suzuki-Miyaura coupling rates .
How is this compound evaluated for potential protease inhibition or targeted drug delivery?
Q. Advanced
- Molecular Docking : Use software like AutoDock Vina to simulate binding to proteases (e.g., thrombin) via boronic acid–active site interactions.
- In Vitro Assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., fluorogenic substrates).
- Cellular Uptake Studies : Track intracellular localization via fluorescent tagging (e.g., BODIPY derivatives) .
What formulation strategies enhance stability during long-term storage?
Q. Basic
- Lyophilization : Store as a lyophilized powder under argon at -20°C.
- Anhydrous Solvents : Use anhydrous DMSO aliquots to prevent hydrolysis.
- Stabilizers : Add 1–5% trehalose or mannitol to inhibit aggregation .
How does the 4-methylpiperazine group influence solubility and pharmacokinetic properties?
Advanced
The piperazine moiety increases water solubility via protonation at physiological pH (pKa ~8.1). Strategies to enhance bioavailability include:
- Salt Formation : Prepare hydrochloride salts for improved solubility.
- LogP Optimization : Balance hydrophilicity (piperazine) with lipophilicity (arylboronic acid) for membrane permeability .
What analytical techniques identify boroxine anhydride formation, and how is it prevented?
Q. Advanced
- Thermogravimetric Analysis (TGA) : Detect mass loss corresponding to boroxine formation (Δm ~18% for trimerization).
- ¹¹B NMR : Monitor shifts from trigonal (boronic acid, δ 28–32 ppm) to tetrahedral (boroxine, δ 10–15 ppm).
Preventive measures include storing under inert gas and using stabilizers like 2-mercaptoethanol .
How are reaction byproducts characterized during scale-up synthesis?
Q. Advanced
- LC-MS/MS : Identify dehalogenated or deboronated byproducts (e.g., loss of -B(OH)₂ or piperazine cleavage).
- Preparative HPLC : Isolate impurities for structural elucidation via 2D NMR (COSY, HSQC).
Common byproducts include des-fluoro derivatives or propoxy chain oxidation products .
Can DFT studies guide the design of derivatives with improved reactivity or selectivity?
Advanced
Yes. DFT workflows (e.g., Gaussian 09) calculate:
- Transition State Energies : Predict regioselectivity in cross-coupling reactions.
- Solvent Effects : Simulate reaction kinetics in THF vs. DMF.
For example, studies on 3-formylphenylboronic acid derivatives demonstrate how substituents modulate electrophilicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
